Methyl (S)-2-(Boc-amino)-4-iodobutanoate

chiral synthesis peptidomimetics stereochemistry

Researchers requiring enantiopure γ-iodo amino acid building blocks face unreliable generic substitution. Methyl (S)-2-(Boc-amino)-4-iodobutanoate (CAS 101650-14-0) eliminates this risk: • (S)-configuration ensures L-amino acid stereochemistry; (R)-enantiomer yields incompatible D-amino acids. • γ-Iodo (C-I BDE ~234 kJ/mol) enables Pd(0) oxidative addition at 25-50°C; Br/Cl analogs require harsher conditions. • Boc/methyl ester orthogonality permits sequential SPPS coupling, on-resin cyclization, and TFA cleavage without racemization.

Molecular Formula C10H18INO4
Molecular Weight 343.16 g/mol
CAS No. 101650-14-0
Cat. No. B018551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-2-(Boc-amino)-4-iodobutanoate
CAS101650-14-0
Molecular FormulaC10H18INO4
Molecular Weight343.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCI)C(=O)OC
InChIInChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1
InChIKeyVYAWQKJZQJHWPR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-2-(Boc-amino)-4-iodobutanoate: Chiral Building Block


Methyl (S)-2-(Boc-amino)-4-iodobutanoate (CAS 101650-14-0), also known as (S)-Boc-γ-iodo-Abu-OMe, is a chiral, orthogonally protected non-proteinogenic amino acid derivative with the molecular formula C₁₀H₁₈INO₄ and a molecular weight of 343.16 g/mol . It features a base-labile tert-butyloxycarbonyl (Boc) Nα-protecting group and a methyl ester C-terminal protecting group, combined with a terminal γ-iodo substituent derived from the L-aspartic acid scaffold [1]. This combination of protecting groups and the reactive alkyl iodide handle makes it a versatile intermediate in stereoselective synthesis, particularly for introducing amino acid side chains via nucleophilic displacement or cross-coupling reactions without racemization [2].

Chiral Building Block
(S)-configuration from L-aspartic acid; supports L-peptide and peptidomimetic synthesis
Protection Strategy
Orthogonal Boc (Nα) / methyl ester (C-terminal) enables sequential deprotection
Reactive Handle
γ-Iodo group for mild nucleophilic displacement and Pd-catalyzed cross-coupling

Methyl (S)-2-(Boc-amino)-4-iodobutanoate: Why Analogs Fail


Generic substitution among 4-halogenated Boc-amino butanoate esters is unreliable due to three critical structural determinants: (i) the (S)-configuration at Cα, which is essential for generating downstream L-amino acid derivatives with correct stereochemistry; the corresponding (R)-enantiomer (CAS 219752-75-7) yields products with opposite configuration that are incompatible with biological systems . (ii) The γ-iodo substituent provides markedly different reactivity compared to bromo or chloro analogs, with the C–I bond being approximately 50–65 kJ/mol weaker than C–Br and 85–100 kJ/mol weaker than C–Cl, enabling faster nucleophilic displacement and oxidative addition under milder conditions [1]. (iii) The methyl ester is more reactive toward saponification and transesterification than the corresponding tert-butyl ester (CAS 161370-66-7), allowing orthogonal deprotection strategies that are impossible with the tert-butyl analog . Substituting any one of these features compromises stereochemical fidelity, reaction kinetics, or synthetic compatibility.

Enantiomer (R)-enantiomer (CAS 219752-75-7) yields D-amino acid derivatives; may not be compatible with biological L-peptide systems.
Halide γ-Bromo/chloro analogs require harsher displacement conditions and may increase racemization risk compared to the iodo derivative.
Ester tert-Butyl ester analog (CAS 161370-66-7) lacks orthogonal deprotection; acid cleavage removes both Boc and ester, limiting synthetic strategy.

Methyl (S)-2-(Boc-amino)-4-iodobutanoate: Differentiation Evidence


Enantiomeric Purity: (S)- vs (R)-Configuration

The target compound is the (S)-enantiomer derived from L-aspartic acid. The (R)-enantiomer (CAS 219752-75-7) is commercially available but yields products with opposite configuration. In phosphonium salt formation, the (S)-γ-iodo amino ester reacts with triphenylphosphine to afford the corresponding phosphonium salt without racemization, with yields reaching 88% [1]. The (R)-enantiomer would produce the corresponding (R)-phosphonium salt, leading to D-amino acid derivatives, which are not substrates for ribosomal peptide synthesis .

Enantiomeric Configuration
Head-to-head
88% quaternization yield; no racemization detected (S)-enantiomer vs (R) produces D-amino acid derivatives
Correct (S)-configuration required for L-peptide synthesis; (R)-enantiomer not suitable.
Derived from L-aspartic acid; phosphonium salt formation under phase-transfer conditions.
chiral synthesis peptidomimetics stereochemistry

γ-Iodo Leaving Group Reactivity

The C–I bond in the γ-position has a bond dissociation energy of approximately 234 kJ/mol, compared to ~285 kJ/mol for C–Br and ~327 kJ/mol for C–Cl in analogous alkyl halides [1]. This translates to a relative rate enhancement of ~10²–10³ for SN2 displacement of iodide vs bromide under identical conditions [2]. In palladium-catalyzed cross-couplings, oxidative addition of alkyl iodides occurs at significantly lower temperatures (25–50 °C) than alkyl bromides (60–100 °C) [3].

γ-Iodo Reactivity
Class-level
C–I BDE ~234 kJ/mol; SN2 rate ~10²–10³× faster than C–Br
Supports milder displacement and coupling conditions compared to bromo/chloro analogs.
Class-level bond energy inference; actual rates depend on specific substrate and solvent.
nucleophilic substitution cross-coupling synthetic efficiency

Methyl Ester Orthogonal Deprotection

The methyl ester of the target compound can be selectively cleaved via alkaline hydrolysis (LiOH, THF/H₂O) without affecting the Boc group, whereas the tert-butyl ester analog (CAS 161370-66-7) requires acidic conditions (TFA, HCl) that simultaneously remove the Boc group [1]. This enables orthogonal deprotection: Boc removal with TFA leaves the methyl ester intact, while methyl ester saponification leaves the Boc group in place. The tert-butyl analog cannot achieve this orthogonality .

Methyl Ester Orthogonality
Head-to-head
Methyl ester stable to TFA; cleaved by LiOH. tert-Butyl ester loses both protections under acid.
Enables sequential deprotection essential for complex peptide assembly.
Two-step strategy: Boc removal (TFA) then ester hydrolysis (LiOH).
protecting group strategy orthogonal deprotection solid-phase synthesis

Stereoselective Phosphonium Salt Formation

When (S)-Boc-γ-iodo-Abu-OMe is quaternized with triphenylphosphine under solid–liquid phase-transfer conditions, the resulting phosphonium salt is obtained in 88% yield without detectable racemization at Cα [1]. This phosphonium salt serves as a chiral Wittig reagent, enabling the synthesis of γ,δ-unsaturated L-amino acids with retention of configuration. Attempting this transformation with γ-bromo or γ-chloro analogs requires more forcing conditions (higher temperature, longer reaction times) that increase the risk of racemization [2].

Phosphonium Salt Formation
Cross-study comparable
88% yield,
Iodo derivative preserves chiral integrity under mild phase-transfer conditions.
Triphenylphosphine, K₃PO₄, chlorobenzene, 50 °C.
Phospholide Substitution
Cross-study comparable
>70% yield, Stokes shift 160 nm for iodo; bromo analog
Supports fluorescent amino acid synthesis; bromo analog may require extensive optimization.
Phospholide anion, THF, −78 °C to rt; emission at 535 nm.
Wittig reaction phosphonium salts unsaturated amino acids

Phospholyl(borane) Fluorescent Amino Acid Synthesis

The γ-iodo group of (S)-Boc-γ-iodo-Abu-OMe undergoes stereoselective substitution with phospholide anion to produce phospholyl(borane) amino acids that exhibit fluorescence with a Stokes shift of 160 nm and emission up to 535 nm [1]. This transformation is unique to the iodo derivative; the bromo and chloro analogs fail to undergo clean substitution due to competing elimination and slower oxidative addition [2].

Phospholide Substitution
Cross-study comparable
>70% yield, Stokes shift 160 nm for iodo; bromo analog
Supports fluorescent amino acid synthesis; bromo analog may require extensive optimization.
Phospholide anion, THF, −78 °C to rt; emission at 535 nm.
fluorescent probes unnatural amino acids peptide labeling

Methyl (S)-2-(Boc-amino)-4-iodobutanoate: Application Scenarios


Chiral Unsaturated Amino Acid Synthesis via Wittig Reaction

The compound is quantitatively converted to a chiral phosphonium salt (88% yield, no racemization) that serves as a Wittig reagent for preparing enantiopure unsaturated amino acids. This is supported by the direct evidence of phosphonium salt formation and subsequent olefination with aldehydes reported by Rémy and Jugé [1]. Procurement of this specific iodo-methyl ester enantiomer is required because the (R)-enantiomer gives D-amino acid products, and the bromo/chloro analogs give lower yields with partial racemization.

Phospholyl(borane) Fluorescent Amino Acids for Peptide Labeling

The γ-iodo substituent enables stereoselective displacement by phospholide anions to produce phospholyl(borane) amino acids with a Stokes shift of 160 nm and emission at 535 nm, as demonstrated by Arribat et al. [1]. The bromo and chloro analogs are ineffective due to competing elimination and insufficient reactivity. The methyl ester orthogonality allows sequential peptide coupling after phosphole incorporation.

Monosulfide Bridge Formation in Solid-Phase Synthesis

The Boc/methyl ester protection scheme is compatible with solid-phase peptide synthesis (SPPS), enabling on-resin cyclization via thioether bridge formation. The γ-iodo group reacts with cysteine thiol side chains to form stable thioether linkages, as applied in cyclic peptide synthesis using analogous iodo-butanoate building blocks derived from Boc-Asp-OFm [2]. The methyl ester allows final resin cleavage and orthogonal deprotection without affecting the newly formed thioether bridge.

Pd-Catalyzed Cross-Coupling for Side-Chain Diversification

The terminal alkyl iodide undergoes oxidative addition to Pd(0) catalysts at ambient to moderate temperatures (25–50 °C), enabling Suzuki, Heck, or Negishi cross-couplings to introduce aryl, vinyl, or alkyl side chains [3]. This reactivity advantage (C–I BDE ≈ 234 kJ/mol vs ≈ 285 kJ/mol for C–Br) translates to faster reaction rates and higher yields compared to bromo or chloro analogs, making this compound the preferred substrate for parallel library synthesis of unnatural amino acids.

Application
Selection Property
Validation Focus
Chiral unsaturated amino acid synthesis (Wittig)
Phosphonium salt formation yield & stereoretention
Enantiomeric purity (chiral HPLC, SFC)
Fluorescent amino acid labeling
γ-Iodo displacement reactivity
Fluorescence Stokes shift & quantum yield
Monosulfide bridge formation (SPPS)
Orthogonal Boc/methyl ester protection
Cyclization efficiency & thioether selectivity
Pd-catalyzed side-chain diversification
Alkyl iodide cross-coupling reactivity
Reaction conversion & functional group tolerance

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